molecular formula C12H16O4 B2641311 5-(4-Hydroxymethylphenoxy)pentanoic acid CAS No. 314280-16-5

5-(4-Hydroxymethylphenoxy)pentanoic acid

Cat. No.: B2641311
CAS No.: 314280-16-5
M. Wt: 224.256
InChI Key: FXGJFXIOKQGUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxymethylphenoxy)pentanoic acid typically involves the reaction of 4-Hydroxymethylphenol with pentanoic acid derivatives under specific conditions. One common method includes the esterification of 4-Hydroxymethylphenol with pentanoic acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, often using catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxymethylphenoxy)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Hydroxymethylphenoxy)pentanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The phenoxy group plays a crucial role in binding to target sites, while the pentanoic acid moiety influences the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Hydroxymethylphenoxy)pentanoic acid is unique due to its enhanced loading capacity and specific structural features that allow for diverse chemical modifications. Its valeric acid moiety distinguishes it from other similar compounds, providing unique properties in terms of reactivity and application .

Properties

IUPAC Name

5-[4-(hydroxymethyl)phenoxy]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c13-9-10-4-6-11(7-5-10)16-8-2-1-3-12(14)15/h4-7,13H,1-3,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGJFXIOKQGUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.